Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-((4-((4-sulfophenyl)azo)phenyl)azoxy)-, tetrasodium salt
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Overview
Description
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-((4-sulfophenyl)azo)phenyl)-NNO-azoxy)-, tetrasodium salt is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications, including textiles, leather, and paper. The compound is characterized by its high solubility in water and its ability to form stable solutions with intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-((4-sulfophenyl)azo)phenyl)-NNO-azoxy)-, tetrasodium salt typically involves a multi-step process. The initial step often includes the diazotization of 4-aminobenzenesulfonic acid, followed by coupling with 4-sulfophenylhydrazine to form the azo compound. This intermediate is then subjected to further reactions, including oxidation and sulfonation, to achieve the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, with temperatures maintained around 80°C and the pH adjusted to optimize the formation of the desired product. The final compound is then purified through crystallization and filtration processes .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-((4-sulfophenyl)azo)phenyl)-NNO-azoxy)-, tetrasodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different sulfonated derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can introduce additional functional groups into the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide for reduction, sulfuric acid for sulfonation, and various oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various sulfonated and aminated derivatives, which can be further utilized in different industrial applications .
Scientific Research Applications
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-((4-sulfophenyl)azo)phenyl)-NNO-azoxy)-, tetrasodium salt has a wide range of scientific research applications:
Chemistry: Used as a pH indicator and in titration processes due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo groups in the compound can participate in electron transfer reactions, making it useful in redox processes. The sulfonate groups enhance its solubility and interaction with different molecular targets, facilitating its use in various applications .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-ethoxyphenyl)diazenyl)-benzenesulfonic acid): Similar in structure but with ethoxy groups instead of sulfophenyl groups.
Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-(bis(2-hydroxyethyl)amino)-6-(3-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-, sodium salt: Contains additional triazinyl and hydroxyethyl groups.
Uniqueness
The uniqueness of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-((4-((4-sulfophenyl)azo)phenyl)-NNO-azoxy)-, tetrasodium salt lies in its combination of azo and sulfonate groups, which provide both vibrant coloration and high solubility. This makes it particularly valuable in applications requiring stable and intense dyes .
Properties
CAS No. |
129916-44-5 |
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Molecular Formula |
C38H24N8Na4O14S4 |
Molecular Weight |
1036.9 g/mol |
IUPAC Name |
tetrasodium;5-[oxido-[4-[(4-sulfonatophenyl)diazenyl]phenyl]iminoazaniumyl]-2-[(E)-2-[4-[oxido-[4-[(4-sulfonatophenyl)diazenyl]phenyl]iminoazaniumyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C38H28N8O14S4.4Na/c47-45(43-31-9-5-27(6-10-31)39-41-29-13-19-35(20-14-29)61(49,50)51)33-17-3-25(37(23-33)63(55,56)57)1-2-26-4-18-34(24-38(26)64(58,59)60)46(48)44-32-11-7-28(8-12-32)40-42-30-15-21-36(22-16-30)62(52,53)54;;;;/h1-24H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);;;;/q;4*+1/p-4/b2-1+,41-39?,42-40?,45-43?,46-44?;;;; |
InChI Key |
DPZSZYKUTXQFLL-FMRNPKMESA-J |
SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=[N+](C3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)[N+](=NC5=CC=C(C=C5)N=NC6=CC=C(C=C6)S(=O)(=O)[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Isomeric SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=[N+](C3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)[N+](=NC5=CC=C(C=C5)N=NC6=CC=C(C=C6)S(=O)(=O)[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=[N+](C3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)[N+](=NC5=CC=C(C=C5)N=NC6=CC=C(C=C6)S(=O)(=O)[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[O-].[Na+].[Na+].[Na+].[Na+] |
129916-44-5 32651-66-4 |
|
Pictograms |
Irritant |
Synonyms |
Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[ 5-[[4-[(4-sulfophenyl)azo]phenyl]azoxy]-, tetrasodium salt |
Origin of Product |
United States |
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